molecular formula C19H14BrCl B13077887 5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene

5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene

Katalognummer: B13077887
Molekulargewicht: 357.7 g/mol
InChI-Schlüssel: YDMRTPMEOUWQSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene is a chemical compound with the molecular formula C19H14BrCl It is a derivative of benzo[c]fluorene, characterized by the presence of bromine and chlorine atoms at specific positions on the fluorene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 7,7-dimethyl-7H-benzo[c]fluorene. The reaction conditions often require the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
  • 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
  • 7,7-Dimethyl-7H-benzo[c]fluorene

Uniqueness

5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This dual halogenation enhances its potential for diverse applications in research and industry .

Eigenschaften

Molekularformel

C19H14BrCl

Molekulargewicht

357.7 g/mol

IUPAC-Name

5-bromo-9-chloro-7,7-dimethylbenzo[c]fluorene

InChI

InChI=1S/C19H14BrCl/c1-19(2)15-9-11(21)7-8-14(15)18-13-6-4-3-5-12(13)17(20)10-16(18)19/h3-10H,1-2H3

InChI-Schlüssel

YDMRTPMEOUWQSC-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=C2)Cl)C3=C1C=C(C4=CC=CC=C43)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.